molecular formula C11H13BFNO4 B596826 (5-Fluoro-2-(morpholine-4-carbonyl)phenyl)boronic acid CAS No. 1217501-26-2

(5-Fluoro-2-(morpholine-4-carbonyl)phenyl)boronic acid

Cat. No. B596826
CAS RN: 1217501-26-2
M. Wt: 253.036
InChI Key: XSMRDMHBUWMLBL-UHFFFAOYSA-N
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Description

“(5-Fluoro-2-(morpholine-4-carbonyl)phenyl)boronic acid” is a chemical compound with the molecular formula C11H13BFNO4 . It has a molecular weight of 253.04 g/mol . The IUPAC name for this compound is [5-fluoro-2-(morpholine-4-carbonyl)phenyl]boronic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13BFNO4/c13-8-1-2-9 (10 (7-8)12 (16)17)11 (15)14-3-5-18-6-4-14/h1-2,7,16-17H,3-6H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a topological polar surface area of 70 Ų . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors . The rotatable bond count is 2 . The exact mass and monoisotopic mass of the compound are both 253.0921662 g/mol .

Scientific Research Applications

Oncology and Chemotherapy

Research in oncology has extensively explored the use of 5-fluorouracil (5-FU), a compound related to the structural motif of boronic acids, in treating colorectal cancer. 5-FU remains a cornerstone in chemotherapy due to its effectiveness against various solid tumors. Efforts to enhance 5-FU’s activity through combinations with other agents, such as folinic acid, have shown improved patient outcomes. Studies have also investigated the pharmacogenetics of 5-FU-based therapies, highlighting the need for personalized approaches in colorectal cancer treatment to optimize efficacy and minimize side effects (Abbruzzese & Levin, 1989; Mohelníková-Duchoňová, Melichar, & Souček, 2014).

Drug Development and Boronic Acids

The versatility of boronic acids in drug development has been highlighted in several studies. Boronic acids and derivatives are key in designing drugs due to their ability to form stable covalent complexes with various biomolecules, offering a mechanism for targeting specific biological pathways. This characteristic has led to the development of boronic acid-based drugs for treating diseases, including cancer and bacterial infections. The FDA approval of several boronic acid drugs underscores their potential in therapeutic applications (Plescia & Moitessier, 2020).

Material Science and Boronic Acid Derivatives

In material science, boronic acid derivatives have been explored for their applications in organic light-emitting diodes (OLEDs) and biosensors. BODIPY-based materials, which include boronic acid functionalities, have emerged as promising candidates for OLEDs, offering high luminosity and stability. Additionally, electrochemical biosensors utilizing phenylboronic acid derivatives have been developed for detecting sugars, glycated hemoglobin, and other biomolecules, showcasing the adaptability of boronic acids in creating sensitive and selective detection systems (Squeo & Pasini, 2020; Anzai, 2016).

Safety and Hazards

The compound is stored under an inert atmosphere at 2-8°C . It has a GHS07 signal word “Warning” and hazard statements H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in organic compounds .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, 5-Fluoro-2-(morpholinocarbonyl)phenylboronic acid would interact with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group (and thus the entire 5-Fluoro-2-(morpholinocarbonyl)phenyl moiety) from boron to a transition metal catalyst, typically palladium . The transition metal then undergoes oxidative addition with an electrophilic organic group, forming a new carbon-carbon bond .

Biochemical Pathways

In general, suzuki-miyaura cross-coupling reactions are used to form carbon-carbon bonds, a fundamental process in organic synthesis . This can lead to the creation of complex organic molecules, potentially affecting a wide range of biochemical pathways depending on the specific molecules synthesized.

Result of Action

The molecular and cellular effects of 5-Fluoro-2-(morpholinocarbonyl)phenylboronic acid’s action would largely depend on the specific context of its use, particularly the other reactants involved in the Suzuki-Miyaura cross-coupling reaction . The product of the reaction could have various effects depending on its structure and properties.

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals could influence the action, efficacy, and stability of 5-Fluoro-2-(morpholinocarbonyl)phenylboronic acid. For instance, the compound is typically stored in a refrigerated environment to maintain its stability . Additionally, the efficiency of the Suzuki-Miyaura cross-coupling reaction can be influenced by the choice of solvent, the presence of a base, and the type of catalyst used .

properties

IUPAC Name

[5-fluoro-2-(morpholine-4-carbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BFNO4/c13-8-1-2-9(10(7-8)12(16)17)11(15)14-3-5-18-6-4-14/h1-2,7,16-17H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMRDMHBUWMLBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)F)C(=O)N2CCOCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675388
Record name [5-Fluoro-2-(morpholine-4-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Fluoro-2-(morpholine-4-carbonyl)phenyl)boronic acid

CAS RN

1217501-26-2
Record name [5-Fluoro-2-(morpholine-4-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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